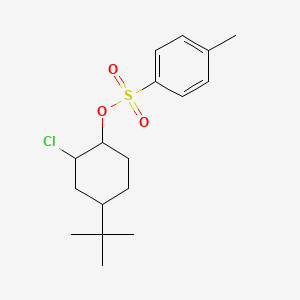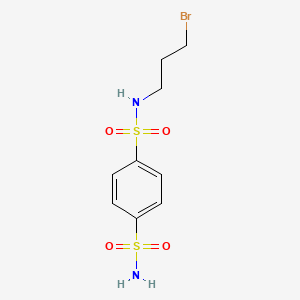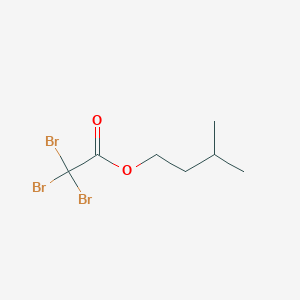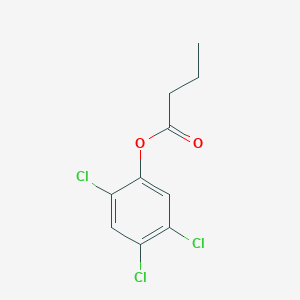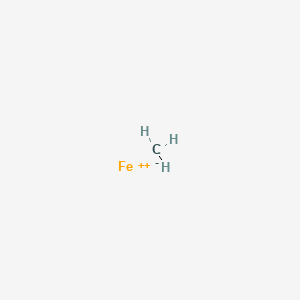
Carbanide;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;iron(2+), also known as iron carbide, is a compound consisting of iron and carbon. It is an important material in various fields due to its unique properties, such as high hardness, magnetic characteristics, and chemical stability. This compound is often encountered in the form of nanoparticles and has significant applications in both industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Carbanide;iron(2+) can be synthesized through various methods, including chemical vapor deposition, thermal decomposition, and sol-gel processes. One common method involves the reduction of iron salts with carbon-containing gases at high temperatures. For instance, iron chloride can be reduced with methane or carbon monoxide to produce iron carbide.
Industrial Production Methods: In industrial settings, iron carbide is typically produced through the carbothermic reduction of iron oxides. This process involves heating iron ore with carbon at high temperatures in a blast furnace. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions: Carbanide;iron(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with oxygen, forming iron oxides and releasing carbon dioxide. In reduction reactions, it can be converted back to metallic iron and carbon.
Common Reagents and Conditions: Common reagents used in reactions with carbanide;iron(2+) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of carbanide;iron(2+) include iron oxides, metallic iron, and various carbon compounds. For example, oxidation with oxygen produces iron(III) oxide and carbon dioxide.
科学的研究の応用
Carbanide;iron(2+) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including Fischer-Tropsch synthesis for producing hydrocarbons from carbon monoxide and hydrogen. In biology and medicine, iron carbide nanoparticles are explored for their potential in magnetic resonance imaging (MRI) and targeted drug delivery due to their magnetic properties. In industry, it is used in the production of hard and wear-resistant materials, such as cutting tools and abrasives.
作用機序
The mechanism by which carbanide;iron(2+) exerts its effects is primarily through its interaction with other molecules and compounds. In catalytic applications, it facilitates the breaking and forming of chemical bonds, thereby speeding up reactions. Its magnetic properties are utilized in medical imaging and targeted therapies, where the nanoparticles can be directed to specific sites in the body using external magnetic fields.
類似化合物との比較
Carbanide;iron(2+) can be compared with other iron-containing compounds, such as iron oxides and iron nitrides. While iron oxides are widely used for their magnetic properties and stability, iron carbide offers higher hardness and wear resistance. Iron nitrides, on the other hand, are known for their high thermal stability and are used in high-temperature applications. The unique combination of hardness, magnetic properties, and chemical stability makes carbanide;iron(2+) a valuable material in various fields.
List of Similar Compounds:- Iron(III) oxide (Fe2O3)
- Iron(II) oxide (FeO)
- Iron nitride (Fe3N)
- Iron sulfide (FeS)
特性
CAS番号 |
90143-29-6 |
|---|---|
分子式 |
CH3Fe+ |
分子量 |
70.88 g/mol |
IUPAC名 |
carbanide;iron(2+) |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1;+2 |
InChIキー |
PWHUHOKYCAPXIB-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


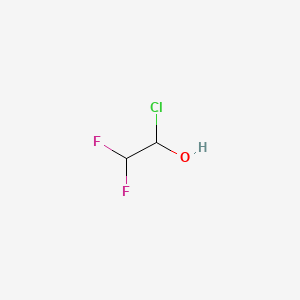

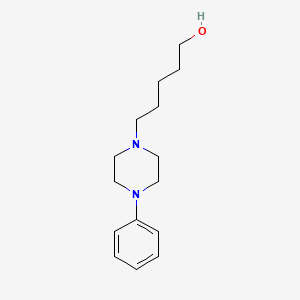

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
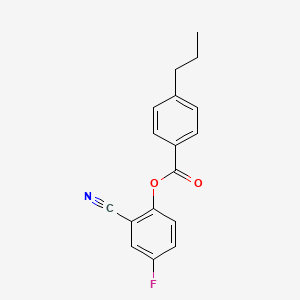
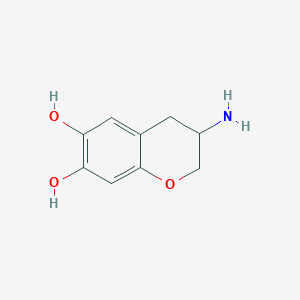
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
